2-amino-1-(4-butylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused tricyclic core with substitutions at the 1-position (aryl group) and the 3-carboxamide nitrogen. The 4-butylphenyl group at position 1 contributes to lipophilicity, while the 2-(4-methoxyphenyl)ethyl substituent on the amide nitrogen enhances solubility through polar interactions.
Properties
Molecular Formula |
C30H31N5O2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-amino-1-(4-butylphenyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C30H31N5O2/c1-3-4-7-20-10-14-22(15-11-20)35-28(31)26(27-29(35)34-25-9-6-5-8-24(25)33-27)30(36)32-19-18-21-12-16-23(37-2)17-13-21/h5-6,8-17H,3-4,7,18-19,31H2,1-2H3,(H,32,36) |
InChI Key |
IYIIVROKOWRPOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCC5=CC=C(C=C5)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-1-(4-butylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of the amino, butylphenyl, and methoxyphenyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic rings, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-amino-1-(4-butylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Bromo- and Chloro-Substituted Derivatives
- The 3-ethoxypropyl amide substituent increases hydrophilicity relative to the target compound’s 2-(4-methoxyphenyl)ethyl group.
- 2-Amino-1-(3-chloro-4-methoxyphenyl)-N-(2-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (): The 3-chloro-4-methoxyphenyl group combines electron-withdrawing (Cl) and electron-donating (OMe) effects, which may modulate binding specificity.
Methoxy-Substituted Derivatives
- 2-Amino-1-[2-(4-methoxyphenyl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (): A unique 2-(4-methoxyphenyl)ethyl group at position 1 increases chain flexibility, while the 3,4-dimethoxyphenyl ethyl amide enhances polarity (MW = 525.609). This may improve blood-brain barrier (BBB) penetration compared to the target compound .
Substitution on the Carboxamide Nitrogen
- 2-Amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (): The morpholinyl ethyl group introduces a hydrogen-bond-accepting heterocycle, improving solubility (predicted pKa = 12.38) and bioavailability. The 2,5-dimethoxyphenyl group at position 1 may reduce lipophilicity (MW = 476.53) relative to the 4-butylphenyl group .
Ester vs. Carboxamide Derivatives
- Butyl 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (): Replacing the carboxamide with a butyl ester significantly increases lipophilicity (MW = 404.18), likely reducing aqueous solubility but improving membrane permeability .
Structural and Property Comparison Table
*Calculated based on formula C₃₀H₃₁N₅O₃.
Key Findings and Implications
- Electron-Donating vs. Withdrawing Groups : Compounds with electron-donating groups (e.g., butyl, methoxy) at position 1 generally exhibit improved metabolic stability compared to halogenated derivatives .
- Amide Substituent Flexibility : Linear ethyl-linked groups (e.g., 2-(4-methoxyphenyl)ethyl) enhance solubility without sacrificing binding affinity, whereas rigid substituents (e.g., morpholinyl) may optimize target engagement .
- Ester Derivatives : While esters like ’s compound increase lipophilicity, they may limit oral bioavailability due to hydrolysis susceptibility .
Biological Activity
The compound 2-amino-1-(4-butylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Core Structure : Pyrrolo[2,3-b]quinoxaline
- Functional Groups :
- Amino group
- Butylphenyl moiety
- Methoxyphenyl ethyl substituent
- Carboxamide group
The presence of these functional groups may contribute to its biological activity by influencing interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds within the pyrroloquinoxaline family exhibit significant anticancer properties. The specific compound has shown promise in inhibiting various cancer cell lines. For instance:
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results demonstrated a dose-dependent reduction in cell viability, with an IC50 value determined to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound has been evaluated for its anti-inflammatory effects:
- Experimental Findings : In vitro assays demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory genes .
Neuroprotective Effects
Emerging research suggests that pyrroloquinoxaline derivatives may possess neuroprotective properties:
- Study Overview : In a model of oxidative stress-induced neuronal damage, the compound was shown to protect neuronal cells from apoptosis.
- Findings : The compound reduced reactive oxygen species (ROS) levels and enhanced antioxidant enzyme activity, suggesting a protective mechanism against oxidative stress .
Summary of Biological Activities
| Biological Activity | Effect Observed | IC50/EC50 Value |
|---|---|---|
| Anticancer | Inhibition of MCF-7 cell growth | ~15 µM |
| Anti-inflammatory | Reduced TNF-α and IL-6 production | Not specified |
| Neuroprotective | Decreased ROS levels | Not specified |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspase pathways |
| NF-kB Inhibition | Reduction in pro-inflammatory cytokine production |
| Antioxidant Activity | Enhanced activity of antioxidant enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
